molecular formula C15H14N4O2 B2361686 N-((1H-benzo[d]imidazol-2-il)metil)-2-metoxinicotinamida CAS No. 1207009-35-5

N-((1H-benzo[d]imidazol-2-il)metil)-2-metoxinicotinamida

Número de catálogo: B2361686
Número CAS: 1207009-35-5
Peso molecular: 282.303
Clave InChI: SJYYNFBUZXEJTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound that features a benzimidazole moiety linked to a methoxynicotinamide structure

Aplicaciones Científicas De Investigación

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the condensation of 2-methoxynicotinic acid with 2-aminomethylbenzimidazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide stands out due to its unique combination of benzimidazole and methoxynicotinamide structures, which confer distinct electronic and bioactive properties. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the reaction of 2-methoxynicotinic acid with benzimidazole derivatives. The methodology often utilizes various coupling agents and reaction conditions to optimize yield and purity. For example, recent studies have highlighted a versatile method for synthesizing related benzimidazole compounds using mild conditions and inexpensive reagents, which could be applicable to the synthesis of the target compound .

Anticancer Properties

The biological activity of N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide has been primarily evaluated in vitro against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different assays.

Cell Line IC50 (µM) Assay Type Notes
A549 (Lung Cancer)6.75 ± 0.192D AssayHigh activity observed
HCC827 (Lung Cancer)6.26 ± 0.332D AssaySignificant activity compared to other lines
NCI-H358 (Lung Cancer)6.48 ± 0.112D AssayModerate activity noted
MRC-5 (Fibroblast)3.11 ± 0.262D AssayModerate cytotoxicity; potential for toxicity

The compound demonstrated notable cytotoxicity against lung cancer cell lines A549 and HCC827, with IC50 values indicating effective growth inhibition . Additionally, it was found that the compound affected normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity for cancer cells .

Research indicates that N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide may exert its anticancer effects through several mechanisms:

  • Topoisomerase Inhibition : It has been suggested that similar compounds interact with human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase .
  • Cell Cycle Arrest : Flow cytometric studies have shown that treatment with this compound can lead to G2/M phase arrest, indicating interference with DNA repair mechanisms following damage .
  • Apoptosis Induction : Compounds in this class have been associated with promoting apoptosis in cancer cells, although specific pathways remain to be elucidated.

Study on Antitumor Activity

A comprehensive study evaluated a series of benzimidazole derivatives, including N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide, against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, reinforcing the potential of this scaffold in drug development .

Comparative Analysis

In comparative studies, compounds similar to N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide showed varying degrees of efficacy against different cancer cell lines. For instance, while some derivatives demonstrated high selectivity for tumor cells over normal cells, others exhibited broader toxicity profiles, highlighting the importance of structural modifications for enhanced therapeutic index .

Propiedades

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-15-10(5-4-8-16-15)14(20)17-9-13-18-11-6-2-3-7-12(11)19-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYNFBUZXEJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.